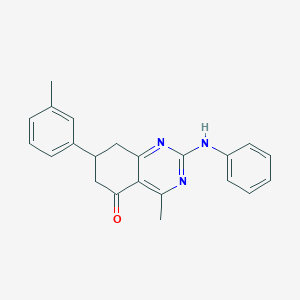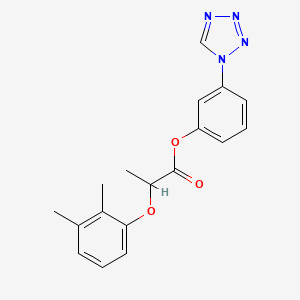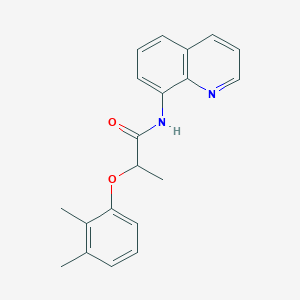
2-anilino-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- その化学構造は、キナゾリンオンコアに、2位にアニリン基(アニリノ)、4位にメチル基を持つ構造をしています。
- この化合物は、興味深い薬理学的特性を示し、さまざまな分野での潜在的な用途について研究されています。
2-アニリノ-4-メチル-7-(3-メチルフェニル)-7,8-ジヒドロキナゾリン-5(6H)-オン: は、複素環式有機化合物です。
合成方法
合成経路:
反応条件:
工業生産:
化学反応解析
一般的な試薬と条件:
主な生成物:
科学研究における用途
生物学と医学:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes:
Condensation Reaction: Starting with an appropriate anthranilic acid derivative, a condensation reaction with an aldehyde or ketone forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as acetic acid, to form the quinazolinone core.
Hydrogenation: The final step involves hydrogenation to saturate the tetrahydroquinazolinone ring, typically using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially enhancing biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Phenylamine, methylphenyl halides, acetic acid
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, potentially exhibiting enhanced or altered biological activities.
科学的研究の応用
4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: Studied for its anti-inflammatory and anti-microbial properties, making it a candidate for drug development.
Biological Studies: Used in research to understand its mechanism of action and interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
作用機序
標的と経路:
類似化合物との比較
類似化合物:
特性
分子式 |
C22H21N3O |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
2-anilino-4-methyl-7-(3-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H21N3O/c1-14-7-6-8-16(11-14)17-12-19-21(20(26)13-17)15(2)23-22(25-19)24-18-9-4-3-5-10-18/h3-11,17H,12-13H2,1-2H3,(H,23,24,25) |
InChIキー |
RZVLGOZRUOMFCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(acetylamino)phenyl]-7-chloro-1-benzoxepine-4-carboxamide](/img/structure/B11330689.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11330693.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11330694.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11330702.png)

![2-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11330720.png)
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11330736.png)
![Ethyl 6-ethyl-2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11330750.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B11330751.png)
![N-[4-(dimethylamino)benzyl]-2-phenoxy-N-(pyridin-2-yl)acetamide](/img/structure/B11330758.png)
![3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11330760.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11330763.png)
